molecular formula C10H9NO3 B2522171 6-Methoxy-1,2,3,4-tetrahydroquinoline-2,4-dione CAS No. 1188436-95-4

6-Methoxy-1,2,3,4-tetrahydroquinoline-2,4-dione

Cat. No. B2522171
CAS RN: 1188436-95-4
M. Wt: 191.186
InChI Key: WESHEVMBMNIKSZ-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound used as a reagent, organic intermediate, and in pharmaceutical research and development . It is a dark brown solid with a molecular formula of C10H13NO .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a methoxy group attached at the 6-position . The InChI Key is FRXSZNDVFUDTIR-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Methoxy-1,2,3,4-tetrahydroquinoline-2,4-dione are not available, 6-Methoxy-1,2,3,4-tetrahydroquinoline is used as a reagent in various chemical reactions .


Physical And Chemical Properties Analysis

6-Methoxy-1,2,3,4-tetrahydroquinoline is a dark brown solid . It has a molecular weight of 163.22 .

Safety and Hazards

6-Methoxy-1,2,3,4-tetrahydroquinoline is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It has hazard statements H302 - H411 and precautionary statements P264 - P270 - P273 - P301 + P312 - P391 - P501 . It should be stored away from oxidizing agents .

properties

IUPAC Name

6-methoxy-1H-quinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESHEVMBMNIKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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